(2E)-1-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINE
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Overview
Description
(2E)-1-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINE is a complex organic compound with the molecular formula C15H12N6S. This compound is known for its unique structure, which combines a thiophene ring with a triazinoindole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINE typically involves the condensation of 2-thiophenecarbaldehyde with 5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene or triazinoindole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-1-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-1-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINE involves its ability to bind to specific molecular targets. For example, its antiproliferative activity against cancer cells is attributed to its ability to chelate iron ions, which are essential for cell proliferation. By binding to ferrous ions, the compound disrupts iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis . The compound may also interact with other cellular pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core structure and exhibit similar biological activities.
Thiophene derivatives: Compounds containing the thiophene ring, which may have comparable chemical reactivity and applications.
Uniqueness
(2E)-1-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINE is unique due to its combination of the thiophene and triazinoindole moieties, which confer distinct chemical and biological properties. Its ability to selectively bind ferrous ions and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H12N6S |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
5-methyl-N-[(E)-thiophen-2-ylmethylideneamino]-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C15H12N6S/c1-21-12-7-3-2-6-11(12)13-14(21)17-15(20-18-13)19-16-9-10-5-4-8-22-10/h2-9H,1H3,(H,17,19,20)/b16-9+ |
InChI Key |
POBDLMSSGCGKMP-CXUHLZMHSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)NN=CC4=CC=CS4 |
Isomeric SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)N/N=C/C4=CC=CS4 |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)NN=CC4=CC=CS4 |
Origin of Product |
United States |
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